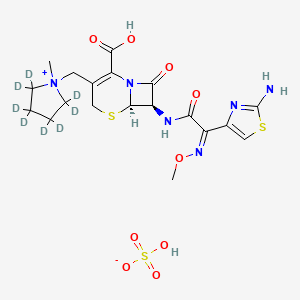

Cefepime-d8 (sulfate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cefepime-d8 (sulfato) es un análogo marcado con deuterio del sulfato de cefepime, un antibiótico cefalosporínico de cuarta generación. Este compuesto se utiliza principalmente en la investigación científica para estudiar la farmacocinética y farmacodinámica de cefepime, así como para rastrear las vías metabólicas del fármaco. El marcado con deuterio permite una cuantificación y análisis más precisos en varios entornos experimentales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de cefepime-d8 (sulfato) implica la incorporación de átomos de deuterio en la molécula de cefepime. Esto se logra típicamente a través de una serie de reacciones químicas que reemplazan los átomos de hidrógeno con deuterio. El proceso comienza con la síntesis de intermediarios deuterados, que luego se utilizan para construir la molécula final de cefepime-d8 (sulfato). Las condiciones de reacción a menudo implican el uso de solventes y catalizadores deuterados para facilitar la incorporación de deuterio .

Métodos de producción industrial

La producción industrial de cefepime-d8 (sulfato) sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para rendimiento y pureza, a menudo involucrando múltiples pasos de purificación para asegurar que el producto final cumpla con estrictos estándares de calidad. El uso de reactores automatizados y técnicas analíticas avanzadas ayuda a escalar la producción mientras se mantiene la coherencia .

Análisis De Reacciones Químicas

Tipos de reacciones

Cefepime-d8 (sulfato) experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por agentes oxidantes.

Reducción: La adición de hidrógeno o eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos

Reactivos y condiciones comunes

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Nucleófilos: Haluros, aminas.

Electrófilos: Haluros de alquilo, cloruros de acilo

Principales productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden producir varios derivados de cefepime .

Aplicaciones Científicas De Investigación

Cefepime-d8 (sulfato) se utiliza ampliamente en la investigación científica, incluyendo:

Química: Estudiar las vías metabólicas y los productos de degradación de cefepime.

Biología: Investigar la interacción de cefepime con enzimas bacterianas y paredes celulares.

Medicina: Desarrollo de nuevas herramientas de diagnóstico y tratamientos para infecciones bacterianas.

Industria: Control de calidad y validación de formulaciones de cefepime .

Mecanismo De Acción

Cefepime-d8 (sulfato) ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina, que son esenciales para la reticulación de las capas de peptidoglicano en la pared celular bacteriana. Esta inhibición conduce a la lisis celular y la muerte de la bacteria. El marcado con deuterio no altera el mecanismo de acción, pero permite un seguimiento y análisis más precisos en entornos de investigación .

Comparación Con Compuestos Similares

Cefepime-d8 (sulfato) es único debido a su marcado con deuterio, que lo distingue de otras cefalosporinas. Compuestos similares incluyen:

Cefepime: La versión no marcada, ampliamente utilizada en entornos clínicos.

Cefpirome: Otra cefalosporina de cuarta generación con un espectro de actividad similar.

Cefiderocol: Una cefalosporina siderófora con actividad mejorada contra bacterias gramnegativas multirresistentes .

Cefepime-d8 (sulfato) destaca por su aplicación en investigación, proporcionando valiosos conocimientos sobre la farmacocinética y farmacodinámica de cefepime.

Propiedades

Fórmula molecular |

C19H26N6O9S3 |

|---|---|

Peso molecular |

586.7 g/mol |

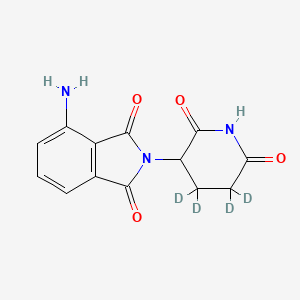

Nombre IUPAC |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |

InChI |

InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1/i3D2,4D2,5D2,6D2; |

Clave InChI |

JCRAHWHSZYCYEI-XWGFBCJBSA-N |

SMILES isomérico |

[2H]C1(C(C([N+](C1([2H])[2H])(C)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O)([2H])[2H])([2H])[2H])[2H].OS(=O)(=O)[O-] |

SMILES canónico |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.OS(=O)(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone](/img/structure/B12393202.png)

![[(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B12393244.png)

![1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B12393249.png)

![7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12393257.png)

![1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone](/img/structure/B12393271.png)